N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide
Description
This compound is a modified nucleoside derivative critical in oligonucleotide synthesis, particularly for therapeutic applications. Its structure features a 2′-deoxyguanosine analog with a 4,4′-dimethoxytrityl (DMTr) protecting group at the 5′-hydroxyl, a 3′-methoxy group, and a 2-cyanoethyl-N,N-diisopropylphosphoramidite moiety at the 4′-position. These modifications enhance stability during solid-phase synthesis and enable controlled deprotection . The acetamide group at the purine N2 position further stabilizes the nucleobase against side reactions .
Properties
Molecular Formula |
C43H52N7O9P |
|---|---|
Molecular Weight |
841.9 g/mol |
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide |
InChI |
InChI=1S/C43H52N7O9P/c1-27(2)50(28(3)4)60(57-24-12-23-44)59-37-35(58-41(38(37)55-8)49-26-45-36-39(49)47-42(46-29(5)51)48-40(36)52)25-56-43(30-13-10-9-11-14-30,31-15-19-33(53-6)20-16-31)32-17-21-34(54-7)22-18-32/h9-11,13-22,26-28,35,37-38,41H,12,24-25H2,1-8H3,(H2,46,47,48,51,52) |
InChI Key |
FBABQKPBRXEHBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include phosphanyl compounds, methoxyphenyl derivatives, and cyanoethoxy groups. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at specific functional groups under controlled conditions:
1.1 Cyanoethyl Group Hydrolysis
The 2-cyanoethoxy moiety attached to the phosphorus atom is labile under basic conditions. Hydrolysis yields a phosphate group and releases acrylonitrile as a byproduct . This reaction is critical for deprotecting the phosphoramidite during oligonucleotide synthesis.
1.2 Acetamide Hydrolysis
The acetamide group on the purine ring undergoes hydrolysis under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions, forming a carboxylic acid derivative. Steric hindrance from the adjacent oxolane ring may slow reaction kinetics .
1.3 Phosphoramidite Linkage Cleavage
The P-N bond in the diisopropylamino phosphoramidite group is susceptible to acidic hydrolysis, producing a phosphate diester and diisopropylamine .
| Reaction Site | Conditions | Product | Byproduct |
|---|---|---|---|
| 2-cyanoethoxy group | Basic (pH > 10) | Phosphate group | Acrylonitrile |
| Acetamide group | 6M HCl, reflux | Carboxylic acid derivative | Ammonia |
| Phosphoramidite linkage | 0.1M HCl, room temp | Phosphate diester | Diisopropylamine |
Nucleophilic Substitutions
The purine core and phosphoramidite group are reactive toward nucleophiles:
2.1 Purine C6 Position
The 6-oxo group on the purine ring can be replaced by amines or thiols under Mitsunobu or SNAr conditions, enabling functionalization for drug-discovery applications .
2.2 Phosphoramidite Reactivity
The phosphorus center undergoes nucleophilic attack by hydroxyl groups (e.g., in oligonucleotide synthesis), forming phosphotriester bonds. This reaction is pivotal in solid-phase synthesis methodologies .
Phosphoramidite Coupling Reactions
The compound serves as a monomer in oligonucleotide synthesis. Key steps include:
-
Activation : The phosphoramidite is activated by acidic catalysts (e.g., tetrazole), generating a reactive phosphonium intermediate .
-
Coupling : The intermediate reacts with a 5'-hydroxyl group on a growing oligonucleotide chain, forming a phosphodiester bond .
-
Capping : Unreacted hydroxyl groups are acetylated to prevent undesired elongation.
Key Parameters for Coupling Efficiency
-
Temperature: 20–25°C
-
Solvent: Anhydrous acetonitrile
-
Catalyst: 0.3M tetrazole
Stability Under Various Conditions
The compound’s stability is influenced by environmental factors:
Functional Group Interactions
-
DMT Group : Removed under mild acidic conditions (e.g., 3% trichloroacetic acid), enabling sequential synthesis .
-
Methoxy Groups : Stable under most conditions but demethylatable via strong Lewis acids (e.g., BBr₃) .
Comparative Reactivity Insights
The compound’s phosphoramidite group shows higher reactivity compared to non-cyanoethylated analogs due to the electron-withdrawing cyano group, which enhances electrophilicity at phosphorus . Steric effects from the bis(4-methoxyphenyl) group slightly reduce coupling efficiency compared to smaller protecting groups .
Scientific Research Applications
Structural Characteristics
The molecular formula of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide is C31H40N4O6P, with a molecular weight of approximately 613.67 g/mol. The compound features several notable structural components:
- Purine Derivative : The purine structure contributes to its biological activity, particularly in nucleic acid interactions.
- Phosphanyl Group : The presence of a phosphanyl group suggests potential for enzyme inhibition and modulation of signaling pathways.
- Methoxy Substituents : The methoxy groups enhance solubility and may influence the compound's interaction with biological targets.
Research indicates that this compound exhibits a range of biological activities, including:
1. Anticancer Properties
Several studies have indicated that purine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and growth .
2. Enzyme Inhibition
The phosphanyl group in the compound suggests potential as an inhibitor for various enzymes, particularly those involved in nucleic acid metabolism or signal transduction. Research has shown that related compounds can inhibit kinases and phosphatases, which are crucial in cancer and other diseases .
3. Antiviral Activity
Some purine derivatives have demonstrated antiviral properties by interfering with viral replication processes. This compound's structure may allow it to act as a nucleoside analog, potentially disrupting viral RNA synthesis .
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Purine Core : Starting from commercially available purine derivatives, the core structure is synthesized through cyclization reactions.
- Introduction of Functional Groups : Various functional groups (e.g., methoxy and phosphanyl) are introduced via nucleophilic substitution reactions.
- Final Coupling Reactions : The final acetamide moiety is added through acylation reactions to yield the target compound.
Case Studies
Several case studies provide insights into the biological activity and therapeutic potential of similar compounds:
Anticancer Activity : A study demonstrated that a related purine derivative inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation and survival .
Antiviral Effects : Research indicated that structurally similar compounds exhibited significant antiviral activity against various viruses, suggesting that this compound may also possess similar properties .
Mechanism of Action
The mechanism of action of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and interaction with cellular components.
Biological Activity
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, supported by research findings, case studies, and data tables.
Basic Information
- IUPAC Name : this compound
- CAS Number : 128219-82-9
- Molecular Formula : C49H56N7O9P
- Molecular Weight : 917.98 g/mol
- Purity : 98% .
Structural Characteristics
The compound features a purine base linked to an acetamide group and a phosphanyl ether, indicating potential interactions with biological macromolecules, particularly nucleic acids and proteins.
Research indicates that compounds similar to this compound may exhibit activities such as:
- Antitumor Effects : Some studies suggest that purine derivatives can inhibit cancer cell proliferation by disrupting DNA synthesis and repair mechanisms.
- Antiviral Activity : Compounds with similar structures have been shown to interfere with viral replication processes, potentially acting as antiviral agents.
- Enzyme Inhibition : The phosphanyl group hints at possible interactions with phosphatases or kinases, which are crucial in various signaling pathways.
Case Studies and Research Findings
- Antitumor Activity :
- Antiviral Properties :
- Enzyme Interaction Studies :
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its combination of 3-methoxyoxolan , DMTr-protected 5′-hydroxyl , and phosphoramidite linkage . Below is a comparative analysis with related molecules from the literature:
Physicochemical Properties
- pKa : The predicted pKa of ~7.87 (similar to compound 9 ) suggests moderate nucleobase stability under physiological conditions .
- Solubility : The 3-methoxy and DMTr groups increase hydrophobicity compared to hydroxylated analogs (e.g., 42 ), necessitating acetonitrile or DMF for dissolution .
- NMR Profile : Distinct 1H-NMR shifts at δ 3.72 (methoxy) and δ 2.88–7.48 (aromatic protons) align with DMTr-protected compounds but differ from TBDMS-containing analogs (e.g., δ 0.88–1.40 for tert-butyl in ) .
Q & A
Q. How can computational modeling guide the design of derivatives with improved reactivity?
- Methodology:
- QSAR Modeling: Correlate electronic properties (e.g., Hammett σ values of substituents) with coupling rates.
- Docking Studies: Simulate interactions with DNA polymerases to predict incorporation efficiency into oligonucleotides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
